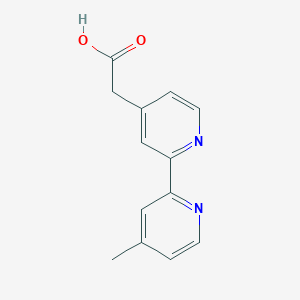
Methyl 4'-methyl-2,2'-bipyridine-4-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4’-methyl-2,2’-bipyridine-4-acetate is a bipyridine derivative Bipyridine compounds are known for their ability to form stable complexes with metal ions, making them valuable in various fields such as catalysis, materials science, and coordination chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives, including Methyl 4’-methyl-2,2’-bipyridine-4-acetate, often involves metal-catalyzed cross-coupling reactions. Common methods include:
Suzuki Coupling: This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and aryl halides with a palladium catalyst.
Negishi Coupling: This reaction involves the use of organozinc compounds and aryl halides with a palladium catalyst.
Ullmann Coupling: This method involves the homocoupling of aryl halides using copper as a catalyst.
Wurtz Coupling: This reaction involves the coupling of alkyl halides using sodium metal.
Industrial Production Methods
Industrial production of bipyridine derivatives typically involves large-scale coupling reactions under controlled conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost, and desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4’-methyl-2,2’-bipyridine-4-acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Methyl 4’-methyl-2,2’-bipyridine-4-acetate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which can be used as catalysts in various chemical reactions.
Biology: It is used in the study of metal ion interactions with biological molecules, which can provide insights into metalloprotein functions and enzyme mechanisms.
Industry: It is used in the development of materials with specific electronic, optical, or magnetic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of Methyl 4’-methyl-2,2’-bipyridine-4-acetate involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, affecting its reactivity and interactions with other molecules. The specific molecular targets and pathways involved depend on the metal ion and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dimethyl-2,2’-bipyridine: This compound has two methyl groups at the 4 and 4’ positions, making it similar in structure but with different electronic properties.
4’-Methyl-2,2’-bipyridine-4-carboxaldehyde: This compound has a formyl group at the 4 position, which can influence its reactivity and applications.
Propriétés
Formule moléculaire |
C13H12N2O2 |
|---|---|
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C13H12N2O2/c1-9-2-4-14-11(6-9)12-7-10(3-5-15-12)8-13(16)17/h2-7H,8H2,1H3,(H,16,17) |
Clé InChI |
XUMIMXWSFRVKEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


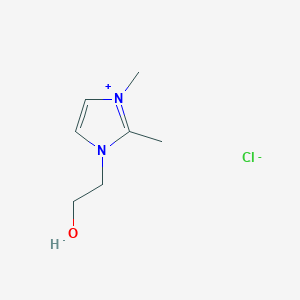
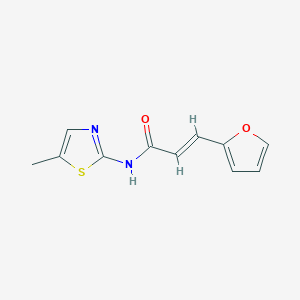

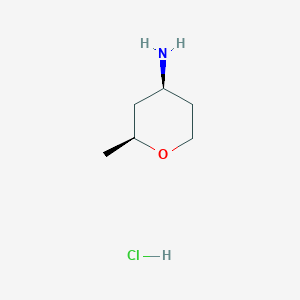
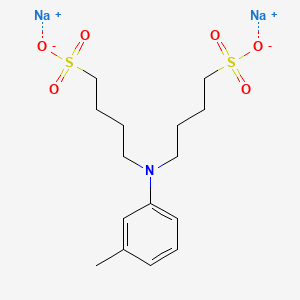
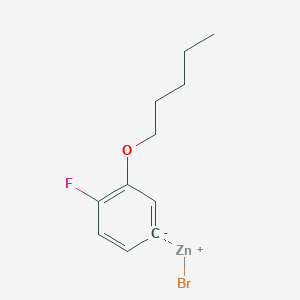
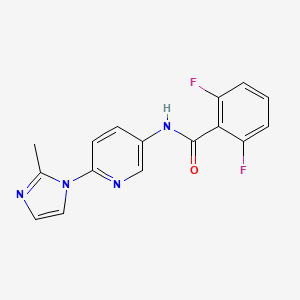
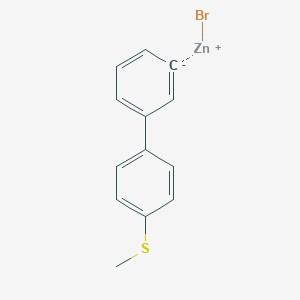
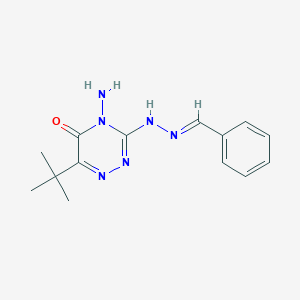
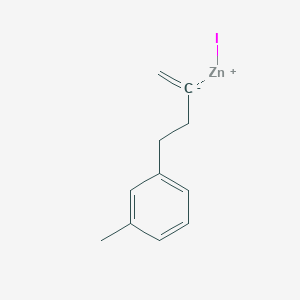
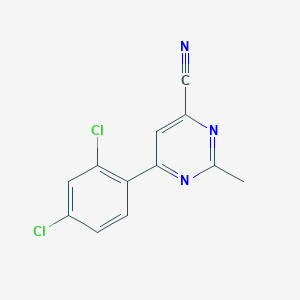
![5,6-dihydro-4H-cyclopenta[c]furan-5-ol](/img/structure/B14881530.png)
![Prop-2-en-1-yl 5-[4-(dimethylamino)phenyl]-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14881539.png)
![3-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14881551.png)
